molecular formula C13H15N3O B1455852 1-(Cinnolin-4-yl)piperidin-4-ol CAS No. 1272967-00-6

1-(Cinnolin-4-yl)piperidin-4-ol

Cat. No.: B1455852
CAS No.: 1272967-00-6
M. Wt: 229.28 g/mol
InChI Key: FZTLNVBVTKNLJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an efficient route, resulting in excellent yields. Researchers have designed and synthesized a series of novel piperidin-4-ol derivatives, including 1-(Cinnolin-4-yl)piperidin-4-ol , with the primary goal of potential treatment for HIV . The synthetic pathway likely includes key steps such as cyclization, functional group modifications, and purification.


Molecular Structure Analysis

The molecular formula of This compound is C₁₃H₁₅N₃O , with a molecular weight of approximately 229.28 g/mol . The compound consists of a piperidine ring fused to a cinnoline moiety. The specific arrangement of atoms and functional groups within the molecule determines its biological activity and interactions.

Safety and Hazards

Safety data for 1-(Cinnolin-4-yl)piperidin-4-ol can be found in the Material Safety Data Sheet (MSDS) provided by Enamine . Researchers should handle it with care, considering its potential biological activity and any associated risks.

Biochemical Analysis

Biochemical Properties

1-(Cinnolin-4-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly in its interaction with the chemokine receptor CCR5. This receptor is part of the seven transmembrane G-protein coupled receptor family and is essential for the entry of HIV-1 into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in this compound and the CCR5 receptor .

Cellular Effects

This compound has been shown to influence various cellular processes. Its primary effect is on the inhibition of HIV-1 entry into cells by blocking the CCR5 receptor . This inhibition affects cell signaling pathways related to HIV-1 infection, thereby preventing the virus from replicating within the host cells. Additionally, the compound may impact gene expression and cellular metabolism by altering the signaling pathways associated with CCR5 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCR5 receptor, where it acts as an antagonist. This binding prevents the receptor from interacting with HIV-1, thereby inhibiting the virus’s ability to enter and infect the host cells . The compound’s structure, which includes a basic nitrogen atom and lipophilic groups, facilitates its interaction with the receptor through a strong salt-bridge and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various biochemical assays, maintaining its inhibitory activity against the CCR5 receptor . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function. In vitro studies have demonstrated its sustained activity over extended periods, but further in vivo studies are required to confirm these findings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored in preclinical studies . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic application .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the CCR5 receptor. The compound is metabolized by enzymes in the liver, which may affect its bioavailability and efficacy . Understanding the metabolic pathways and the enzymes involved is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its efficacy as a CCR5 antagonist . The compound’s distribution profile needs to be thoroughly studied to ensure its optimal therapeutic application .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it interacts with the CCR5 receptor . This localization is critical for its activity as an antagonist. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its function and efficacy .

Properties

IUPAC Name

1-cinnolin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTLNVBVTKNLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CN=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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